2-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
CAS No.:
Cat. No.: VC15834960
Molecular Formula: C17H12F2N2O4
Molecular Weight: 346.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12F2N2O4 |
|---|---|
| Molecular Weight | 346.28 g/mol |
| IUPAC Name | 2-[[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C17H12F2N2O4/c18-17(19)24-14-8-4-2-6-12(14)16-20-15(25-21-16)10-23-13-7-3-1-5-11(13)9-22/h1-9,17H,10H2 |
| Standard InChI Key | AVVDYIJEYIYZLB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=O)OCC2=NC(=NO2)C3=CC=CC=C3OC(F)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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A benzaldehyde group at the 2-position of the phenyl ring, providing an aldehyde functional group () capable of nucleophilic addition reactions .
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A 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its aromatic stability and electron-deficient nature.
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A 2-(difluoromethoxy)phenyl substituent attached to the oxadiazole ring, introducing fluorinated electronic effects that enhance metabolic stability and lipophilicity.
The IUPAC name, 2-[[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde, systematically describes this arrangement .
Spectroscopic and Computational Data
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SMILES Notation: .
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InChI Key: , enabling unique chemical identifier retrieval.
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XLogP3: Predicted partition coefficient of 3.2, indicating moderate lipophilicity.
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically proceeds through sequential steps:
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Formation of the Oxadiazole Core: Reaction of a nitrile derivative with hydroxylamine yields an amidoxime, which undergoes cyclization with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
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Introduction of the Difluoromethoxy Group: Electrophilic fluorination or nucleophilic substitution introduces the group onto the phenyl ring.
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Methoxy Bridge Formation: Williamson ether synthesis couples the oxadiazole-containing intermediate with 2-hydroxybenzaldehyde .
Optimization Challenges
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Protection of the Aldehyde Group: During ether formation, the aldehyde must be protected (e.g., as an acetal) to prevent side reactions.
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Purification: Column chromatography or recrystallization is required to isolate the product due to structural complexity.
Physicochemical Properties
The difluoromethoxy group () contributes to:
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Enhanced Metabolic Stability: Resistance to oxidative degradation compared to non-fluorinated analogs.
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Increased Lipophilicity: Improved membrane permeability, critical for drug candidates.
Reactivity and Functionalization
Aldehyde Group Reactivity
The benzaldehyde moiety participates in:
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Nucleophilic Additions: Formation of imines with amines or hydrazones with hydrazines.
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Oxidation/Reduction: Conversion to carboxylic acids or primary alcohols, respectively .
Oxadiazole Ring Modifications
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Electrophilic Substitution: Limited due to electron deficiency; reactions typically occur at the para position of the phenyl substituent.
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Ring-Opening Reactions: Under strong acidic or basic conditions, the oxadiazole may hydrolyze to form amides or esters.
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